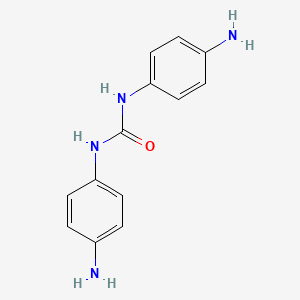

1,3-Bis(4-Aminophenyl)urea

Descripción general

Descripción

NSC15364, también conocido como 1,3-bis(4-aminofenil)urea, es un compuesto químico con la fórmula molecular C₁₃H₁₄N₄O y un peso molecular de 242,28 g/mol . Es conocido principalmente por su función como inhibidor de la oligomerización del canal aniónico dependiente del voltaje 1 (VDAC1) y la apoptosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de NSC15364 implica la reacción de 4-nitroanilina con fosgeno para formar 1,3-bis(4-nitrofenil)urea, que luego se reduce a 1,3-bis(4-aminofenil)urea utilizando un agente reductor como polvo de hierro en presencia de ácido clorhídrico .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para NSC15364 no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

NSC15364 experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Los grupos nitro en el compuesto precursor se reducen a grupos amino.

Sustitución: La formación del enlace urea implica una reacción de sustitución donde el fosgeno reacciona con 4-nitroanilina.

Reactivos y Condiciones Comunes

Sustitución: El fosgeno se utiliza en la formación del enlace urea.

Productos Principales

Aplicaciones Científicas De Investigación

NSC15364 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

NSC15364 ejerce sus efectos al interactuar directamente con VDAC1, una proteína de la membrana mitocondrial involucrada en la regulación de la apoptosis . Al inhibir la oligomerización de VDAC1, NSC15364 evita la formación de poros apoptóticos en la membrana mitocondrial, inhibiendo así el proceso apoptótico . Esta interacción es crucial para mantener la función mitocondrial y prevenir la muerte celular .

Comparación Con Compuestos Similares

Compuestos Similares

- MeOSuc-Ala-Ala-Pro-Val-pNA

- BDP 558/568 amine

- AC-green

- Naphthalene-1,2-dicarbaldehyde

- Rhodamine 800

- Vari Fluor 532 SE

- Coumarin-PEG2-SCO

- Acridine Orange hydrochloride

- N-(7-Nitrobenzofurazan-4-yl)phallacidin

- WSP-5

- Chromoionophore XIII

- FRETS-VWF73

- Biotin-11-UTP

- BODIPY FL SSE

- 3-HTC

- C.I. Pigment orange 34

- 1,2-Diamino-3,4-ethylenedioxybenzene

- TO-PRO-3 iodide

- Sulfo-CY-5.5 NHS ester

- tripotassium ATTO 647 NHS ester

- Quinoline yellow 2SF

- DiSulfo-ICG-azide disodium

- BODIPY 505/515

- 3-Acetylumbelliferyl β-D-Glucopyranoside

- Ethyl 8’-apo-caroten-8’-oate

- Ac-DNLD-AMC

- Mucicarmine

- Maackia Amurensis Lectin II

- Disperse Red 278

- Solvent blue 97 .

Singularidad

NSC15364 es único debido a su inhibición específica de la oligomerización de VDAC1, que es un paso crítico en el proceso apoptótico . Esto lo convierte en una herramienta valiosa para estudiar la apoptosis y desarrollar agentes terapéuticos que se dirigen a enfermedades donde la apoptosis está desregulada .

Actividad Biológica

1,3-Bis(4-Aminophenyl)urea, also known as NSC 15364, is a chemical compound with the molecular formula C13H14N4O. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an apoptosis inhibitor through its interaction with mitochondrial membrane proteins. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C13H14N4O

- Molecular Weight : 242.28 g/mol

- IUPAC Name : this compound

- InChI Key : QZONQGJQZBHGQZ-UHFFFAOYSA-N

This compound primarily exerts its biological effects through:

- Inhibition of VDAC1 : The compound interacts with voltage-dependent anion channel 1 (VDAC1), preventing its oligomerization. This inhibition is crucial as VDAC1 plays a significant role in regulating apoptosis. By blocking this channel, the compound can potentially prevent programmed cell death in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer types, including breast (T-47D), leukemia (SR), melanoma (SK-MEL-5), and colon cancer cells (HCT-116).

- Inhibition Rates : In one study, it showed inhibition rates of approximately 90% against T-47D breast cancer cells and over 80% against other tested lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation:

- A study reported that derivatives of this compound demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against prostate and renal cancer cell lines .

- Another investigation found that it significantly affected the growth of MDA-MB-435 melanoma cells with a growth percent (GP) inhibition of 15.43% .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | IC50 Values (µM) |

|---|---|---|

| This compound | VDAC1 inhibition | 0.67 - 0.87 |

| 4,4'-Diaminocarbanilide | Apoptosis induction via different pathways | Not specified |

| N,N'-Bis(4-Aminophenyl)urea | Similar VDAC interaction | Not specified |

This table illustrates how this compound stands out due to its specific interaction with VDAC1 compared to other similar compounds.

Applications in Medicine

The potential therapeutic applications of this compound extend beyond anticancer properties:

- Apoptosis Inhibition : Its ability to inhibit apoptosis through VDAC1 makes it a candidate for further research in cancer therapies.

- Drug Development : The compound serves as a valuable building block for synthesizing new bioactive compounds in medicinal chemistry.

Propiedades

IUPAC Name |

1,3-bis(4-aminophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPWYRGGJSHAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280079 | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4550-72-5 | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Bis(4-Aminophenyl)urea suitable for creating porous organic polymers?

A: this compound possesses a unique structure that makes it ideal for constructing porous organic polymers (POPs). The molecule features two amine groups (-NH2) positioned at opposite ends, allowing it to react with suitable linkers and form extended, repeating networks. [, ] These networks create the porous structure characteristic of POPs. Additionally, the urea group (-NH-CO-NH-) within the molecule contributes to the material's stability and can participate in hydrogen bonding, potentially influencing guest molecule interactions within the pores. [, ]

Q2: How does incorporating Palladium into a this compound-based porous organic polymer affect its performance in electrochemical sensing?

A: Research has shown that incorporating Palladium nanoparticles into a this compound-based porous organic polymer (Pd@TU-POP) significantly enhances its ability to detect rutin electrochemically. [] The Palladium nanoparticles act as electrocatalysts, facilitating the oxidation of rutin and reducing the overpotential required for detection. This translates to a more sensitive and efficient sensor. Furthermore, the porous structure of the polymer provides excellent structural support for the Palladium nanoparticles, ensuring their even distribution and stability, which contributes to the sensor's overall performance and lifespan. []

Q3: Can this compound-based porous organic polymers be used for size-selective catalysis?

A: Yes, research indicates that a this compound-based covalent organic framework (COF), a specific type of porous organic polymer, named TpMU, exhibits size-selective catalytic activity. [] This COF, synthesized by reacting this compound with 1,3,5-Triformylphloroglucinol, displays high crystallinity and a well-defined pore structure, confirmed through techniques like Powder X-ray Diffraction and Nitrogen adsorption isotherm analysis. [] This specific pore structure allows TpMU to selectively catalyze reactions based on the size of the reactant molecules, making it a promising material for applications requiring precise control over reaction products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.